N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2,4-Dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group, a pyrimidine ring substituted with methyl and 4-methylphenyl groups, and an ether linkage connecting the pyrimidine and acetamide moieties (compound ID 3 in ). Its molecular formula is C₂₁H₁₇ClF₃N₃O₂, with a molecular weight of 435.83 g/mol.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-12-3-5-14(6-4-12)20-23-13(2)9-19(25-20)27-11-18(26)24-17-8-7-15(21)10-16(17)22/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXCLEHZVPKQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate, which can be achieved through the reaction of 4-methylbenzaldehyde with appropriate reagents to form 6-methyl-2-(4-methylphenyl)pyrimidine.
Coupling with Dichlorophenyl Group: The pyrimidinyl intermediate is then coupled with 2,4-dichloroaniline under specific conditions to form the desired compound. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related analogs based on substituents, physicochemical properties, and inferred bioactivity.
Structural Analogues
Physicochemical and Functional Comparisons
Linkage Type: The ether linkage in the target compound (vs. However, thioether-containing analogs (e.g., ) exhibit higher melting points, suggesting stronger intermolecular interactions. Piperidinyl substituents () introduce basicity, enhancing aqueous solubility compared to the target’s lipophilic 4-methylphenyl group.
Substituent Effects: Halogenated groups: The target’s 2,4-dichlorophenyl group increases lipophilicity (logP), favoring membrane permeability but reducing solubility. In contrast, trifluoromethyl () and fluoro () substituents balance lipophilicity with electronegativity, improving target binding and metabolic stability.
Molecular Weight and Bioactivity :
- The target compound (435.83 g/mol) falls within the typical range for drug-like molecules. Lower molecular weight analogs (e.g., 344.21 g/mol in ) may exhibit better bioavailability, while bulkier derivatives (e.g., 467.56 g/mol in ) could face challenges in absorption.
Biological Activity
N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dichlorophenyl group and a pyrimidine derivative. This unique arrangement contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 368.23 g/mol.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. For instance, it has demonstrated inhibitory effects on p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cell differentiation .
- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as HepG2 hepatocellular carcinoma cells, with an IC50 value indicating significant cytotoxicity .
- Cell Cycle Arrest : The compound has been observed to induce G2/M phase cell cycle arrest, preventing cancer cells from proliferating. This mechanism is crucial for its anticancer properties as it leads to reduced cell division and tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Cell Line/Target | Reference |
|---|---|---|---|
| Kinase Inhibition | p38 MAPK | Various | |
| Anticancer Activity | Cytotoxicity (IC50 = 0.62 μM) | HepG2 | |
| Cell Cycle Arrest | G2/M Phase Arrest | HepG2 |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer efficacy of this compound against HepG2 cells, revealing potent cytotoxic effects and the ability to inhibit cell migration and colony formation. The study also identified IGF1R as a key target for inhibition, suggesting a multi-target approach in its mechanism .
- Inflammatory Response Modulation : Another investigation focused on the compound's role in modulating inflammatory responses through p38 MAPK inhibition. This suggests potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
